ビス(ジエチルアミノ)ジメチルシラン

概要

説明

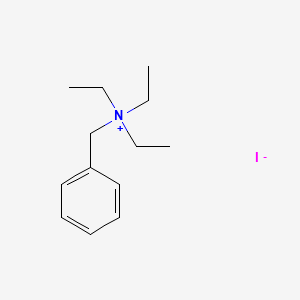

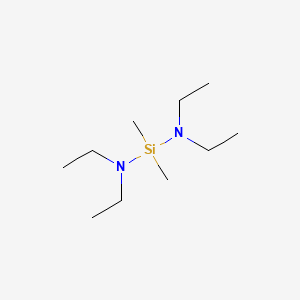

Bis(diethylamino)dimethylsilane (abbreviated as BDEADS) is an organosilicon compound with a variety of applications in scientific research, laboratory experiments, and industrial processes. BDEADS is composed of two diethylamino groups and one dimethylsilane group, and is used as a reagent in organic synthesis, a catalyst in polymerization reactions, a ligand in coordination chemistry, and as a surfactant in various industrial processes. BDEADS has been studied extensively in recent years, with research suggesting a wide range of potential applications in the areas of medicine, biochemistry, and pharmacology.

科学的研究の応用

pH感受性マイクロ電極のシラニル化

“ビス(ジエチルアミノ)ジメチルシラン”は、pH感受性マイクロ電極のシラニル化に使用されてきました . これらのマイクロ電極は、卵母細胞の膜電位を測定するために使用されます . これは、細胞内のpHレベルを正確に測定することを可能にするため、生化学および細胞生物学の分野において重要な用途です。

ヒト電気的Na±共輸送体アイソフォーム(hhNBC)のクローニングとキャラクタリゼーション

この化合物は、ヒト電気的Na±共輸送体アイソフォーム(hhNBC)のクローニングとキャラクタリゼーションを目的とした実験手順で使用されてきました . これは、この特定の輸送体アイソフォームの機能と構造の理解に役立つため、遺伝学および分子生物学の分野において重要な用途です。

マイクロ電極測定

“ビス(ジエチルアミノ)ジメチルシラン”は、マイクロ電極測定にも使用されます . これは、さまざまな化学的性質を正確に測定することを可能にするため、分析化学の分野において重要な用途です。

膜を通る二酸化炭素輸送の測定

この化合物は、膜を通る二酸化炭素輸送を測定するために実施された研究で使用されました . これは、ガス輸送メカニズムの理解に役立つため、環境科学およびエンジニアリングの分野において重要な用途です。

電子薄膜堆積

“ビス(ジエチルアミノ)ジメチルシラン”は、電子薄膜堆積に使用されます . これは、特定の特性を持つ薄膜を作成することを可能にするため、材料科学およびエンジニアリングの分野において重要な用途です。

作用機序

Target of Action

Bis(diethylamino)dimethylsilane is a versatile reagent used in organic synthesis . Its primary targets are organic compounds where it can introduce silyl groups, form silyl enol ethers, and activate carbonyls .

Mode of Action

The compound interacts with its targets by donating its silyl groups to the target molecules. This interaction results in the formation of silyl enol ethers and the activation of carbonyls .

Biochemical Pathways

It is known that the compound plays a significant role in the chemistry of silylamine and silanediol .

Result of Action

The molecular and cellular effects of Bis(diethylamino)dimethylsilane’s action are largely dependent on the specific context of its use. In general, the compound’s ability to donate silyl groups can significantly alter the chemical properties of the target molecules, potentially leading to changes in their function or reactivity .

Action Environment

The action, efficacy, and stability of Bis(diethylamino)dimethylsilane can be influenced by various environmental factors. For instance, the compound is known to be moisture-sensitive , suggesting that its activity may be reduced in humid conditions. Additionally, the compound is flammable, indicating that it should be handled with care to prevent accidents .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bis(diethylamino)dimethylsilane plays a significant role in biochemical reactions, particularly in the chemistry of silylamine and silanediol. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to introduce silyl groups, form silyl enol ethers, and activate carbonyls . These interactions are crucial for various biochemical processes, including the stabilization of reactive intermediates and the facilitation of specific chemical transformations.

Cellular Effects

Bis(diethylamino)dimethylsilane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to silanize pH-sensitive microelectrodes, which are employed to measure membrane potential in oocytes . This application highlights its impact on cellular signaling and membrane dynamics.

Molecular Mechanism

The molecular mechanism of Bis(diethylamino)dimethylsilane involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with specific transcription factors or signaling molecules . These molecular interactions are essential for understanding its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(diethylamino)dimethylsilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is highly flammable and reacts rapidly with moisture, which can affect its stability and efficacy in experimental conditions . Long-term exposure to Bis(diethylamino)dimethylsilane may lead to changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of Bis(diethylamino)dimethylsilane vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of Bis(diethylamino)dimethylsilane can cause severe skin burns and eye damage, indicating its potential toxicity at elevated concentrations . Understanding the dosage effects is crucial for determining safe and effective usage in biochemical research.

Metabolic Pathways

Bis(diethylamino)dimethylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by participating in specific biochemical reactions. For example, it is used in the formation of silyl enol ethers, which are intermediates in various metabolic pathways . These interactions highlight its role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of Bis(diethylamino)dimethylsilane within cells and tissues are essential for its biochemical activity. It is transported through specific transporters or binding proteins, which facilitate its localization and accumulation in target cells . The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing its distribution within cellular compartments.

Subcellular Localization

Bis(diethylamino)dimethylsilane exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane proteins can lead to its localization in the cell membrane, where it can modulate membrane dynamics and signaling pathways . Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.

特性

IUPAC Name |

N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOKLGEKUNZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063549 | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-59-4 | |

| Record name | N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4669-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Bis(diethylamino)dimethylsilane in chemical synthesis?

A1: Bis(diethylamino)dimethylsilane is a versatile reagent used in various chemical syntheses:

- Formation of Cyclic Oligomers: It reacts with p- and m-phenylenediamines, eliminating diethylamine to yield cyclic oligomers. These oligomers can be further heated to create crosslinked polymeric materials. []

- Synthesis of Heterocyclic Compounds: It reacts with N,N′-Diorganyl-oxalic acid diamides to produce 1,3-Diaza-2-sila-cyclopentane-4,5-diones. [] It can also react with N,N′-Diorganylureas and thioureas to form a variety of heterocyclic compounds, including 1,3,5-triaza-2-silacyclo-hexan-4,6-diones, 1,3,5-triaza-2,4-disilacyclohexan-6-ones, and 1,3,5-triaza-2,4-disilacyclohexan-6-thiones. []

- Preparation of Silyl Esters: It reacts with tetraphosphorus decasulfide to produce S-(Diethylamino)dimethylsilyl bis(diethylamido)dithiophosphate. []

Q2: How does Bis(diethylamino)dimethylsilane facilitate the characterization of steroids and cannabinoids?

A: Bis(diethylamino)dimethylsilane is used to prepare alkoxydimethylsilyl ethers of steroids and cannabinoids. This two-step process involves reacting the target molecule with Bis(diethylamino)dimethylsilane, followed by reaction with an alcohol. The choice of alcohol allows for modification of the alkoxy group, impacting the derivative's gas chromatographic retention time and making it suitable for different detection systems. []

Q3: Can Bis(diethylamino)dimethylsilane be used to determine the structure of unsaturated fatty alcohols?

A: Yes, Bis(diethylamino)dimethylsilane is used to create picolinyldimethylsilyl (PICSI) derivatives of fatty alcohols. These derivatives exhibit characteristic fragmentation patterns in mass spectrometry, providing information about the position of double bonds in both mono- and polyunsaturated fatty alcohols. []

Q4: What spectroscopic techniques are useful for characterizing compounds synthesized using Bis(diethylamino)dimethylsilane?

A4: Various spectroscopic methods help characterize compounds derived from Bis(diethylamino)dimethylsilane:

- NMR Spectroscopy: ¹H, ¹³C, ²⁹Si, and ¹⁴N NMR provide valuable structural information about the synthesized compounds. [, , ]

- Mass Spectrometry (MS): MS helps determine molecular weight and fragmentation patterns, which are helpful in structural elucidation. [, , ]

- Infrared Spectroscopy (IR): IR spectroscopy provides information about functional groups present in the synthesized molecules. []

Q5: Are there any known limitations or challenges associated with using Bis(diethylamino)dimethylsilane in chemical reactions?

A5: While generally a useful reagent, certain considerations should be made when working with Bis(diethylamino)dimethylsilane:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)